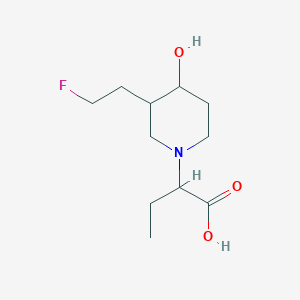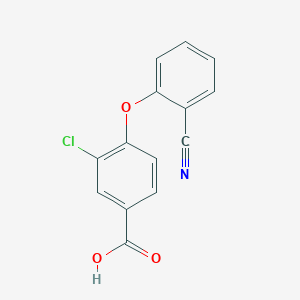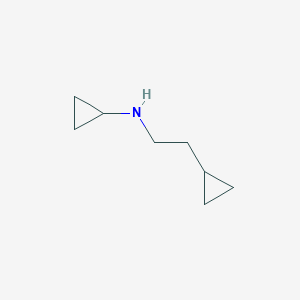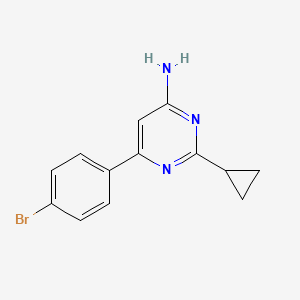
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid
Overview
Description
The compound “2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid” is a complex organic molecule. It contains a butanoic acid group, a piperidine ring (a common motif in many pharmaceuticals), and a fluoroethyl group. The presence of these functional groups suggests that this compound may have interesting biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring would provide a rigid, three-dimensional structure, while the fluoroethyl group would likely influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The butanoic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation. The fluoroethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the nonpolar fluoroethyl group could give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Vinylfluoro Group as an Acetonyl Cation Equivalent
Research demonstrates the use of the vinylfluoro group as an acetonyl cation equivalent in stereoselective synthesis, exemplified by the synthesis of pipecolic acid derivatives. This showcases the compound's potential in stereoselective organic synthesis and as a precursor for various biologically active molecules (Purkayastha et al., 2010).
Synthesis of Fluoropyridyl Ether Analogues
A study on the synthesis of new GABAB agonists, including fluoropyridyl ether analogues of baclofen, highlights the compound's potential in the development of PET radiotracers for studying GABAB receptors in the brain. This suggests applications in neuroscientific research and the development of diagnostic tools (Naik et al., 2018).
Synthesis of γ‐Fluorinated α‐Amino Acids
The diastereoselective synthesis of γ‐fluorinated α‐amino acids using certain precursors illustrates the compound's relevance in the synthesis of fluorinated amino acids, which are valuable in medicinal chemistry and drug design due to their metabolic stability and bioavailability (Laue et al., 2000).
Antibacterial and Antifungal Applications
Derivatives of structurally related compounds have shown significant antibacterial and antifungal activities, suggesting potential applications of the compound in the development of new antimicrobial agents. This includes the exploration of its analogues as potential candidates for treating bacterial and fungal infections (Egawa et al., 1984).
Antifungal Activity Against Phytophthora cactorum
Alkanoic acid derivatives, including those structurally similar to the compound , have been tested for herbicidal and antifungal activities. Notably, one study revealed strong antifungal activity against the pathogenic fungus Phytophthora cactorum, suggesting potential agricultural applications (Zakrzewski & Krawczyk, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-2-9(11(15)16)13-6-4-10(14)8(7-13)3-5-12/h8-10,14H,2-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZJRLPXONXIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C(C1)CCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1491395.png)


![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)



